The synthesis of N-1-adamantyl-N'-(1-benzoyl-4-piperidinyl)urea involves iterative derivatization of (4-aminomethyl)phenylguanidine. This process starts with (4-aminomethyl)phenylguanidine acting as a potential P1 residue. The amino group of this compound undergoes derivatization with various hydrophobic residues. Optimization of the spacer is then carried out based on structure-activity relationships, focusing on hydrogen bond acceptor/donor properties. This optimization leads to the formation of N-1-adamantyl-N'-(1-benzoyl-4-piperidinyl)urea.
X-ray crystallography studies of the uPA B-chain in complex with N-1-adamantyl-N'-(1-benzoyl-4-piperidinyl)urea have provided insights into its molecular structure and binding interactions. The phenylguanidine moiety of the inhibitor inserts into the S1 pocket of the uPA enzyme. Interestingly, the adamantyl residue is oriented towards the hydrophobic S1' enzyme subsite, positioning the ureido group for hydrogen-bonding interactions. This unique binding mode, where the inhibitor spans the active site, avoids direct interaction with the catalytic residues Ser-195 and His-57.
N-1-Adamantyl-N'-(1-benzoyl-4-piperidinyl)urea functions as a highly selective inhibitor of human urokinase (uPA). Its mechanism of action involves binding to the enzyme's active site, blocking uPA activity. The specific interactions within the uPA binding site contribute to the compound's high selectivity.
The primary application of N-1-adamantyl-N'-(1-benzoyl-4-piperidinyl)urea, as identified in the provided literature, is in scientific research as a highly selective inhibitor of human urokinase (uPA). Increased uPA activity is associated with tumor progression and metastasis. Therefore, this compound holds promise for further investigation as a potential therapeutic agent in antimetastatic therapies.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4